molecular formula C24H39NaO5 B211398 Sodium cholate CAS No. 361-09-1

Sodium cholate

Cat. No.: B211398
CAS No.: 361-09-1
M. Wt: 430.6 g/mol
InChI Key: NRHMKIHPTBHXPF-UHFFFAOYSA-M
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Description

Sodium cholate is a bile salt derived from cholic acid, a primary bile acid synthesized in the liver from cholesterol. It is an amphipathic molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure allows this compound to play a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the small intestine .

Mechanism of Action

Target of Action

Sodium cholate primarily targets the cell membrane and nuclear receptors . It interacts with the farnesoid X receptor (FXR) , an endogenous ligand . This compound also affects breast cancer cells , influencing their viability and proliferation .

Mode of Action

This compound operates through a well-defined mechanism of action that revolves around its ability to form micelles . These micelles encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous environments . This compound also promotes AKT phosphorylation and cyclin D1 expression , which are associated with cell viability .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes cell proliferation at physiological levels and induces cytotoxic effects at supraphysiological ones . The effects of this compound are associated with the activation of kinases involved in cell signaling . It also decreases the kc of DPPC bilayer, enabling it to remain morphologically intact during a strong deformation process .

Pharmacokinetics

The pharmacokinetic behaviors of this compound have been studied in the context of mixed micelles containing cyclosporine A . Strategies to increase the solubility of cyclosporine A include lowering the molar ratio of this compound to lecithin, increasing the concentration of lecithin, and reducing the ionic strength of the dispersion medium and temperature . The relative bioavailability of mixed micelles versus Sandimmun was found to be 112 ± 20%, demonstrating bioequivalence .

Result of Action

This compound has dual effects on cell viability, increasing it at lower concentrations and decreasing it at higher ones . The increase in cell viability is associated with the promotion of AKT phosphorylation and cyclin D1 expression . High concentrations of this compound induce apoptosis as well as sustained activation of p38 and AKT . In addition, this compound affects cell membrane fluidity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the leakage of mixed micelles in 5% glucose (5.84%) was much less than that in saline solution (36.7%) . This suggests that the environment in which this compound is administered can impact its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Sodium cholate interacts with various biomolecules, particularly proteins, to facilitate their solubilization and extraction . It is often used in the extraction of membrane proteins and protein complexes . This compound is an anionic detergent, which means it carries a negative charge, allowing it to interact with positively charged molecules .

Cellular Effects

This compound has been found to have dual effects on cell viability. At lower concentrations, it can increase cell viability, associated with the promotion of AKT phosphorylation and cyclin D1 expression . At higher concentrations, this compound can decrease cell viability, inducing apoptosis and sustained activation of p38 and AKT .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules and its impact on cellular signaling pathways. This compound can promote the phosphorylation of AKT, a protein kinase involved in cell survival and growth, and the expression of cyclin D1, a protein involved in cell cycle progression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound has been found to have concentration-dependent effects on cell viability, with its impact varying based on the duration and intensity of exposure .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that bile acids, including this compound, play a crucial role in digestion and absorption of dietary fats in the intestine. Any alteration in their concentration can significantly impact these processes .

Metabolic Pathways

This compound is involved in the enterohepatic circulation of bile acids, a crucial metabolic pathway. This process involves the synthesis of bile acids in the liver, secretion into the small intestine for dietary fat digestion, and reabsorption back into the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the enterohepatic circulation of bile acids. This process involves transport proteins like the sodium taurocholate cotransporting polypeptide (NTCP) for uptake into hepatocytes and the bile salt export pump (BSEP) for secretion into bile .

Subcellular Localization

This compound, as a bile salt, is primarily localized in the liver cells or hepatocytes, where it is synthesized and secreted into bile. It is also present in the small intestine, where it aids in the digestion and absorption of dietary fats .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cholate can be synthesized through the saponification of cholic acid. The process involves the following steps:

    Collection of Cholic Acid: Cholic acid is extracted from bovine or ovine bile.

    Saponification: Cholic acid is reacted with sodium hydroxide to form this compound.

Industrial Production Methods: The industrial production of this compound involves a series of steps:

    Collection of Fresh Gallbladder: The gallbladder is collected and cut open to extract the bile.

    Stirring and Heating: The bile is stirred uniformly, and sodium hydroxide is added while heating to melt the mixture.

    Cooling and Filtering: The mixture is cooled, siphoned, filtered, and then cooled again to precipitate the this compound.

    Acid Addition and Precipitation: Acid is added to the mixture, followed by further stirring and precipitation.

    Drying: The precipitated this compound is washed, dried, and processed into a granular form.

Chemical Reactions Analysis

Types of Reactions: Sodium cholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHMKIHPTBHXPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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